molecular formula C14H20BrNO3 B5165909 2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol

2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol

Cat. No.: B5165909
M. Wt: 330.22 g/mol
InChI Key: FJHGLZCTEJNHPV-UHFFFAOYSA-N
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Description

2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol is a synthetic organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, a methoxy group, and a morpholine ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol can be achieved through a Mannich reaction. This involves the reaction of curcumin pyrazole with formaldehyde and 2,6-dimethylmorpholine . The reaction conditions typically include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The phenolic group can participate in oxidation and reduction reactions.

    Mannich Reaction: As mentioned, the compound itself can be synthesized through a Mannich reaction.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions, such as amines or thiols.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of specific enzymes or signaling pathways involved in inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a bromine atom, a methoxy group, and a morpholine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-bromo-4-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-9-6-16(7-10(2)19-9)8-11-4-12(15)14(17)13(5-11)18-3/h4-5,9-10,17H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHGLZCTEJNHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=C(C(=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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